molecular formula C12H10N2O3 B11791671 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid CAS No. 1443286-86-9

2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B11791671
CAS No.: 1443286-86-9
M. Wt: 230.22 g/mol
InChI Key: MLHWECDTXBMVPY-UHFFFAOYSA-N
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Description

2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a chemical compound with the molecular formula C12H10N2O3 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzylamine with a suitable pyridazine derivative, followed by oxidation and cyclization steps to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

1443286-86-9

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2-benzyl-3-oxopyridazine-4-carboxylic acid

InChI

InChI=1S/C12H10N2O3/c15-11-10(12(16)17)6-7-13-14(11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17)

InChI Key

MLHWECDTXBMVPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC=N2)C(=O)O

Origin of Product

United States

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